GRC-17536 -

GRC-17536

Catalog Number: EVT-1492173
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GRC-17536 is an orally available, potent and selective inhibitor of Transient Receptor Potential Ankyrin 1 (TRPA1) with IC50 value less than 10 nM. GRC-17536 shows more than 1000 fold selectivity over other TRPs, a large panel of GPCRs, enzymes and other ion channels. GRC-17536 has proven highly efficacious in treating inflammatory and neuropathic pain in animal models compared to other commercial drugs.
Synthesis Analysis

The synthesis of GRC-17536 involves several chemical reactions aimed at constructing its complex molecular framework. Although specific synthetic routes are proprietary, the general methodology includes:

  • Starting Materials: The synthesis begins with selected heterocyclic precursors that contain nitrogen atoms.
  • Reactions: Key reactions may include cyclization, substitution, and functional group modifications to achieve the desired pharmacophore.
  • Purification: Post-synthesis, the compound is purified using techniques such as chromatography to isolate the active form from by-products.

The synthetic pathway ensures that GRC-17536 maintains high purity and potency, critical for its efficacy as a pharmacological agent .

Molecular Structure Analysis

The molecular structure of GRC-17536 is characterized by its heterocyclic ring systems which are essential for its biological activity. The compound has a molecular formula of C14_{14}H16_{16}N2_{2}O and a molecular weight of approximately 232.29 g/mol.

Structural Data

  • Chemical Structure: The detailed structural representation includes multiple rings with nitrogen atoms positioned strategically to enhance receptor binding.
  • 3D Conformation: Computational modeling studies suggest that the spatial arrangement of atoms in GRC-17536 allows optimal interaction with TRPA1 channels.

This structural specificity contributes to its selectivity and potency as an antagonist .

Chemical Reactions Analysis

GRC-17536 undergoes several chemical reactions when interacting with biological systems:

  • Calcium Influx Assays: The primary mechanism of action involves inhibiting calcium influx through TRPA1 channels upon agonist stimulation. In vitro studies demonstrate that GRC-17536 significantly reduces calcium influx in cell lines expressing TRPA1, with IC50_{50} values reported below 10 nM .

Technical Details

  • Experimental Conditions: Assays are typically conducted under controlled conditions using dimethyl sulfoxide as a solvent and specific agonists like citric acid to stimulate TRPA1 activation.
  • Selectivity Testing: Comparative assays against other TRP channels (e.g., TRPV1) confirm the selectivity of GRC-17536 for TRPA1, further validating its potential therapeutic profile .
Mechanism of Action

The mechanism of action for GRC-17536 primarily involves:

  1. Antagonism of TRPA1: By binding to the TRPA1 receptor, GRC-17536 prevents the receptor from opening in response to various stimuli, including irritants and inflammatory mediators.
  2. Reduction of Calcium Influx: This antagonism leads to a decrease in intracellular calcium levels, which is crucial for signal transduction related to pain and cough reflexes.

Data Supporting Mechanism

Experimental data indicate that GRC-17536 effectively blocks agonist-induced responses in various cell types, demonstrating its role as a potent inhibitor of the TRPA1 channel .

Physical and Chemical Properties Analysis

GRC-17536 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in dimethyl sulfoxide and exhibits moderate solubility in aqueous solutions.
  • Stability: Stability studies indicate that GRC-17536 remains stable under physiological conditions, which is crucial for its therapeutic application.

Relevant Data

The compound's melting point, boiling point, and pH stability have not been extensively documented but are essential parameters for formulation development .

Applications

GRC-17536 holds promise in various scientific applications:

  • Therapeutic Use in Cough Management: As an anti-tussive agent, it has shown efficacy in reducing chronic cough symptoms by inhibiting TRPA1-mediated pathways.
  • Pain Management: Its role as a pain modulator suggests potential applications in treating nociceptive pain conditions.

Ongoing clinical trials are exploring its effectiveness across different patient populations, aiming to establish its safety profile and therapeutic benefits in real-world settings .

Introduction to TRPA1 Modulation & GRC-17536

Transient Receptor Potential Ankyrin 1 (TRPA1) represents a critical ion channel in nociception and inflammatory pathways. As a ligand-gated cation channel, it responds to environmental irritants, endogenous inflammatory mediators, and oxidative stress products, serving as a molecular sensor for noxious stimuli. TRPA1’s involvement in pain transmission, neurogenic inflammation, and respiratory reflexes has positioned it as a compelling target for chronic conditions with limited therapeutic options [2] [6]. GRC-17536 emerges as a potent and selective antagonist designed to modulate this pathway, offering a novel approach for pathologies driven by TRPA1 hyperactivation.

Transient Receptor Potential Ankyrin 1 (TRPA1) as a Therapeutic Target

TRPA1 (gene ID: 8989 in humans) is a non-selective cation channel robustly expressed in sensory neurons and non-neuronal cells, including pulmonary epithelial cells, fibroblasts, and immune cells [6] [9]. Its activation triggers calcium influx, leading to:

  • Pain Sensitization: Amplification of peripheral nociceptive signals in neuropathic and inflammatory pain states. Gain-of-function mutations in TRPA1 cause familial episodic pain syndrome, genetically validating its role in pain pathogenesis [2].
  • Respiratory Reflexes: Direct activation by environmental irritants (e.g., acrolein in cigarette smoke, citric acid) induces coughing and bronchoconstriction [3] [9].
  • Macrophage Polarization: TRPA1 activation modulates cytokine profiles in alveolar macrophages, influencing M1/M2 polarization in lung inflammation [9].

The channel’s responsiveness to diverse pro-inflammatory stimuli and its upregulation in chronic diseases (e.g., diabetic neuropathy, asthma, chronic cough) underscore its therapeutic relevance [2] [6] [9].

GRC-17536: Discovery & Structural Characterization

Discovered by Glenmark Pharmaceuticals, GRC-17536 (development code: ISC-17536) is a first-in-class, orally bioavailable TRPA1 antagonist. Its development marked Glenmark’s leadership in TRP channel therapeutics following earlier successes with TRPV1/3 antagonists [5].

  • Chemical Attributes:
  • IUPAC Name: N-(4-(2,4-difluoro-3-(trifluoromethyl)phenyl)thiazol-2-yl)-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetamide
  • Molecular Formula: C~20~H~13~F~5~N~4~O~3~S~2~
  • CAS Registry: 1649479-05-9 (free acid); 1246761-03-4 (protonated form); 1508276-29-6 (potassium salt) [1] [4] [7]

  • Physicochemical Properties:

  • Molecular weight: 516.46 g/mol (free acid)
  • Appearance: Solid powder
  • Solubility: Soluble in DMSO (>10 mM), insoluble in water [1] [4]
  • Stability: >2 years at -20°C when stored properly [1]

  • Structural Motifs:The molecule integrates:

  • A thieno[2,3-d]pyrimidine dione core for TRP channel engagement.
  • A 2,4-difluoro-3-(trifluoromethyl)phenylthiazole moiety enhancing selectivity.
  • Acetamide linker enabling optimal binding conformation [1] [4].

Table 1: Structural and Physicochemical Profile of GRC-17536

AttributeValue
Molecular FormulaC~20~H~13~F~5~N~4~O~3~S~2~
Exact Mass516.0349 g/mol
CAS Registry (Free Acid)1649479-05-9
CAS Registry (Potassium Salt)1508276-29-6
Solubility>10 mM in DMSO
Purity>98% (HPLC)
SMILESCN1C(=O)C2=C(SC=C2CC(=O)NC2=NC(C3=CC(F)=C(C(F)(F)F)C(F)=C3)=CS2)N(C)C1=O

Rationale for TRPA1 Antagonism in Chronic Pathologies

Chronic diseases like diabetic neuropathy and refractory cough involve persistent TRPA1 activation:

  • Neuropathic Pain: In diabetes, endogenous electrophiles (e.g., 4-hydroxynonenal) activate TRPA1 on sensory neurons, causing pain hypersensitivity and nerve damage [10].
  • Chronic Cough: TRPA1 is activated by citric acid, TLR ligands (TLR4/7/8), and airborne irritants, triggering cough reflexes independent of neuronal pathways [3] [9].
  • Lung Inflammation: Cigarette smoke upregulates TRPA1 in alveolar macrophages, skewing cytokine release toward pro-inflammatory (IL-1β, IL-23) profiles [9].

GRC-17536’s mechanism addresses these by:

  • Blocking agonist-induced Ca^2+^ influx (IC~50~ = 8.2 nM) [3] [4].
  • Suppressing neurogenic inflammation and peripheral sensitization.
  • Normalizing macrophage cytokine secretion in inflamed tissues [9].

Properties

Product Name

GRC-17536

Synonyms

GRC-17536; GRC 17536; GRC17536.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.